1-(3-cyclopentylpropanoyl)-4-(2-furoyl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, including those similar to "1-(3-cyclopentylpropanoyl)-4-(2-furoyl)piperazine," often involves the use of piperazine as a core structure due to its versatility in medicinal chemistry. The compound's synthesis routes are designed to introduce various functional groups that confer desired chemical and physical properties, making it a candidate for further pharmacological evaluation. The synthetic approaches may vary, including straightforward derivatization or complex multi-step syntheses, aiming at introducing cyclopentylpropanoyl and furoyl functional groups to the piperazine backbone.
Molecular Structure Analysis
The molecular structure of such compounds is crucial for understanding their interaction with biological targets. Structural modifications, such as the inclusion of cyclopentylpropanoyl and furoyl groups, significantly impact the molecule's bioactivity and pharmacokinetics. Structural analysis through techniques like NMR and X-ray crystallography provides insights into the conformational preferences and potential binding modes of the molecule.
Chemical Reactions and Properties
Piperazine derivatives engage in various chemical reactions, reflecting their reactivity and functional group compatibility. The presence of specific substituents affects the molecule's reactivity towards nucleophiles, electrophiles, and other reagents. Chemical properties are pivotal for predicting the compound's stability, reactivity, and suitability for further chemical modifications.
Physical Properties Analysis
The physical properties of "this compound" such as solubility, melting point, and crystallinity are influenced by its molecular structure. These properties are essential for determining the compound's behavior in biological systems, its formulation potential, and its overall utility in research and development.
Chemical Properties Analysis
Chemical properties, including acidity/basicity, redox potential, and the presence of functional groups, dictate the compound's interaction with biological molecules, its stability under physiological conditions, and its metabolism. Understanding these properties is crucial for the development of new compounds with desired biological activities.
For detailed and specific research findings on "this compound" and related piperazine derivatives, refer to the following sources, which discuss the synthesis, structural analysis, and properties of piperazine-based compounds:
Synthesis and evaluation of ligands for D2-like receptors explores the importance of piperazine derivatives in medicinal chemistry, highlighting their synthesis and potential therapeutic applications (Sikazwe et al., 2009).
Piperazine, a Key Substructure for Antidepressants discusses the role of the piperazine moiety in the development of antidepressant drugs, providing insights into structural activity relationships and pharmacokinetics (Kumar et al., 2021).
properties
IUPAC Name |
3-cyclopentyl-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c20-16(8-7-14-4-1-2-5-14)18-9-11-19(12-10-18)17(21)15-6-3-13-22-15/h3,6,13-14H,1-2,4-5,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDSHQFWGQFCTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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